![molecular formula C25H39N3O5 B7880871 Z-Leu-Leu-Norvalinal](/img/structure/B7880871.png)
Z-Leu-Leu-Norvalinal
Overview
Description
Z-Leu-Leu-Norvalinal is a useful research compound. Its molecular formula is C25H39N3O5 and its molecular weight is 461.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Z-Leu-Leu-Norvalinal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Leu-Leu-Norvalinal including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cell-Penetrating Calpain Inhibitor : Z-Leu-Leu-Norvalinal, as a part of the compound Z-Leu-nLeu-H (calpeptin), acts as a cell-penetrating calpain inhibitor. It has demonstrated higher sensitivity and potency than other similar compounds in preventing the Ca2+-ionophore induced degradation of proteins in intact platelets. This makes it useful for studying calpain-related cellular processes (Tsujinaka et al., 1988).
Differentiation of Valine and Norvaline : In proteomics, Z-Leu-Leu-Norvalinal aids in the differentiation of valine and norvaline in peptides, particularly in the context of recombinant proteins. This is important for understanding and mitigating issues related to mis-incorporation of amino acids in protein synthesis (Liang et al., 2019).
Induction of Apoptosis in Cancer Cells : Benzyloxycarbonyl (Z)-Leu-Leu-leucinal (ZLLLal), a related compound, has been found to induce apoptosis in certain cancer cells. This highlights its potential role in cancer research, particularly in studying the mechanisms of cell death (Shinohara et al., 1996).
Inhibition of DNA Polymerases : Z-Leu-Leu-Norvalinal analogs like Z-Leu-Leu-Leu-al have been found to effectively inhibit DNA polymerases. This property is significant for research in molecular biology and genetics (Taguchi et al., 1992).
properties
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-(1-oxopentan-2-ylamino)pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O5/c1-6-10-20(15-29)26-23(30)21(13-17(2)3)27-24(31)22(14-18(4)5)28-25(32)33-16-19-11-8-7-9-12-19/h7-9,11-12,15,17-18,20-22H,6,10,13-14,16H2,1-5H3,(H,26,30)(H,27,31)(H,28,32)/t20?,21-,22-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJRGURBLQWEOU-QIFDKBNDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Leu-Leu-Norvalinal |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.